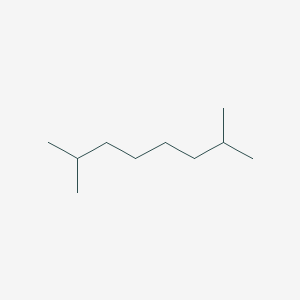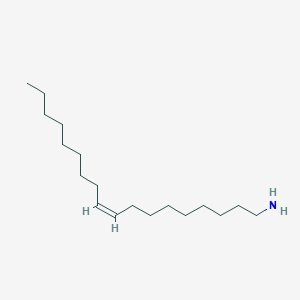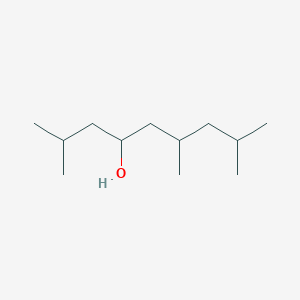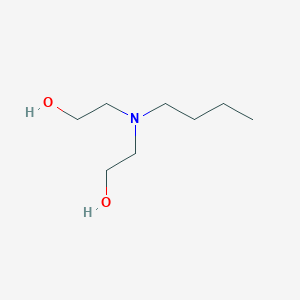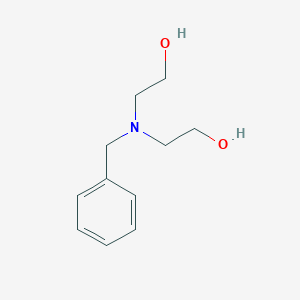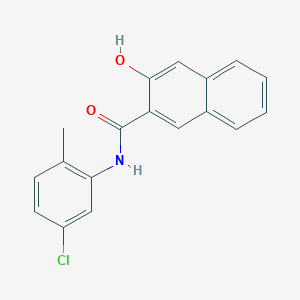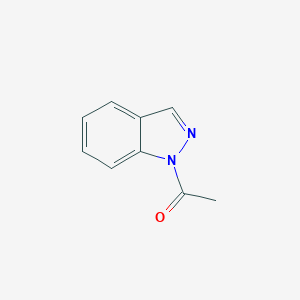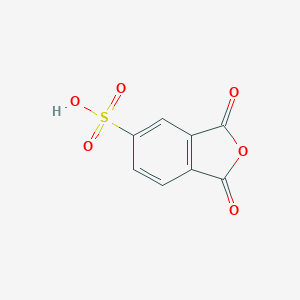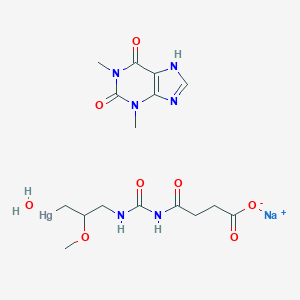
Sodium meralluride
Overview
Description
Sodium meralluride, also known as mercuhydrin, is a mercurial diuretic compound. It is primarily used for its diuretic properties, which help in the removal of excess fluid from the body. This compound has been studied for its effects on the kidneys, particularly its action on the proximal tubules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium meralluride involves the reaction of 3-(4-hydroxy-4-oxobutanoyl)carbamoylamino-2-methoxypropyl with mercury hydroxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is carefully monitored to maintain the purity and efficacy of the compound. The final product is often formulated into injectable solutions for medical use .
Chemical Reactions Analysis
Types of Reactions: Sodium meralluride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of mercury, while reduction can yield lower oxidation states .
Scientific Research Applications
Sodium meralluride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound has been studied for its effects on cellular processes and its potential as a tool for studying kidney function.
Medicine: this compound is primarily used as a diuretic in the treatment of conditions such as edema and heart failure. .
Mechanism of Action
Sodium meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This results in a diuretic effect, reducing fluid buildup in the body. The compound’s mechanism involves binding to sulfhydryl groups on renal tubular enzymes, inhibiting their activity and altering ion transport .
Comparison with Similar Compounds
Mercaptomerin (Thiomerin): Another mercurial diuretic with similar properties but different toxicity profiles.
Furosemide: A non-mercurial diuretic that is easier to administer and has fewer side effects compared to sodium meralluride.
Ethacrynic Acid: A loop diuretic with a different mechanism of action but similar diuretic effects
Uniqueness: this compound is unique due to its specific action on the proximal tubules and its mercurial nature. While other diuretics like furosemide and ethacrynic acid act on different parts of the nephron, this compound’s mechanism involves direct interaction with renal tubular enzymes, making it distinct in its mode of action .
Properties
IUPAC Name |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXRJFXCKOFLMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24HgN6NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-99-7 | |
| Record name | Meralluride sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


